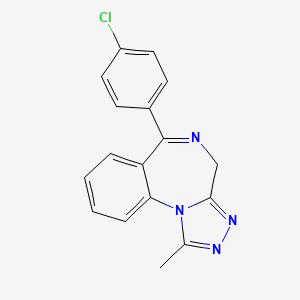

4'-chloro Deschloroalprazolam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClN4 |

|---|---|

Molecular Weight |

308.8 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-6-8-13(18)9-7-12)14-4-2-3-5-15(14)22(11)16/h2-9H,10H2,1H3 |

InChI Key |

QZQFCOLCRXZSIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Analysis of 4'-chloro-deschloroalprazolam: Chemical Structure and Inferred Properties

This document provides a detailed examination of the chemical structure of 4'-chloro-deschloroalprazolam, a novel research chemical and a derivative of the benzodiazepine (B76468) class. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Benzodiazepine Analogs

The therapeutic and psychoactive properties of benzodiazepines are largely determined by the specific functional groups attached to their core diazepine (B8756704) ring structure. Modifications to these groups can significantly alter a compound's potency, duration of action, and metabolic profile. The subject of this paper, 4'-chloro-deschloroalprazolam, is an example of such a modification, representing a structural analog of the well-known anxiolytic, alprazolam.

Elucidation of the Chemical Structure

The chemical name "4'-chloro-deschloroalprazolam" systematically describes its structure in relation to alprazolam. To understand this, we must first consider the structure of the parent compounds.

-

Alprazolam: The chemical structure of alprazolam features a chlorine atom attached to the phenyl ring at the 8-position of the benzodiazepine core.

-

Deschloroalprazolam: The prefix "deschloro-" indicates the removal of this chlorine atom. Therefore, deschloroalprazolam is alprazolam without the chlorine at the 8-position. This compound is also known as flualprazolam.

-

4'-chloro-deschloroalprazolam: The "4'-chloro" designation specifies the addition of a chlorine atom to the 4-position of the phenyl ring that is attached to the 6-position of the benzodiazepine core (often referred to as the "pendant" phenyl ring).

Therefore, the chemical structure of 4'-chloro-deschloroalprazolam is characterized by a triazolo-benzodiazepine core with a phenyl group at the 6-position that is substituted with a chlorine atom at the 4'-position, and a methyl group on the triazole ring.

Table 1: Comparative Structural and Chemical Data

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| Alprazolam | 8-chloro-1-methyl-6-phenyl-4H-triazolo[4,3-a]benzodiazepine | C₁₇H₁₃ClN₄ | 308.77 g/mol |

| Deschloroalprazolam (Flualprazolam) | 1-methyl-6-phenyl-4H-triazolo[4,3-a]benzodiazepine | C₁₇H₁₄N₄ | 274.32 g/mol |

| 4'-chloro-deschloroalprazolam | 6-(4-chlorophenyl)-1-methyl-4H-benzo[f]triazolo[4,3-a]diazepine | C₁₇H₁₃ClN₄ | 308.77 g/mol |

Logical Derivation of the Structure

The following diagram illustrates the logical relationship and structural modifications from the parent compound alprazolam to 4'-chloro-deschloroalprazolam.

Experimental Protocols

Detailed experimental data for 4'-chloro-deschloroalprazolam is not widely available in peer-reviewed literature, as it is a relatively novel compound. However, standard analytical techniques would be employed for its characterization.

4.1. Synthesis Protocol (Hypothetical)

A plausible synthesis route would involve the reaction of 2-amino-5-(4-chlorophenyl)benzophenone with ethyl aminomalonate to form the benzodiazepine core, followed by cyclization with hydrazine (B178648) and subsequent reaction with triethyl orthoacetate and methylation to form the triazole ring.

4.2. Analytical Characterization Workflow

The following workflow would be utilized to confirm the identity and purity of synthesized 4'-chloro-deschloroalprazolam.

Conclusion

4'-chloro-deschloroalprazolam is a distinct chemical entity within the benzodiazepine class, structurally derived from alprazolam through two key modifications. Its IUPAC name is 6-(4-chlorophenyl)-1-methyl-4H-benzo[f]triazolo[4,3-a]diazepine. While empirical data on its pharmacological and toxicological properties are scarce, its structure suggests it would act as a central nervous system depressant, similar to other benzodiazepines. Further research is required to fully characterize this compound.

4'-chloro Deschloroalprazolam CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-chloro Deschloroalprazolam is a novel psychoactive substance (NPS) classified as a triazolobenzodiazepine. As a structural isomer of the prescription drug alprazolam, it has emerged on the illicit drug market, posing significant challenges for forensic and clinical toxicology. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, analytical detection methods, and presumed pharmacological action. Due to its recent appearance and unsanctioned status, publicly available data on its synthesis, detailed pharmacology, and metabolism are limited. This document aims to consolidate the existing knowledge to aid researchers and professionals in its identification and in understanding its potential effects.

Chemical and Physical Data

This compound is characterized by the CAS Number 92262-72-1 and the molecular formula C17H13ClN4.[1][2][3][4][5] It is an analogue of alprazolam. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 92262-72-1 | [1][2][3][4][5] |

| Molecular Formula | C17H13ClN4 | [1][2][3][4][5] |

| IUPAC Name | 6-(4-chlorophenyl)-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine | [1][4] |

| Molecular Weight | 308.76 g/mol | [1][2] |

| Appearance | Crystalline solid |

Structural Isomerism with Alprazolam

A critical aspect of this compound is its isomeric relationship with alprazolam. Both compounds share the same molecular formula and mass, which can lead to misidentification in routine toxicological screenings if appropriate analytical techniques are not employed. The structural difference lies in the position of the chlorine atom on the phenyl ring.

Analytical Methodologies

The identification and differentiation of this compound from its isomers are paramount in forensic analysis. Several analytical techniques have been employed for its detection.

| Analytical Technique | Key Findings | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can distinguish between this compound and alprazolam based on unique fragment ions. | |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Provides high-resolution mass data for accurate identification and differentiation from isomers. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of the compound. | |

| X-ray Crystallography | Confirms the three-dimensional structure of the molecule. |

Experimental Protocol: GC-MS Analysis (General)

A general protocol for the analysis of novel benzodiazepines like this compound using GC-MS involves the following steps. Specific parameters may vary based on the instrumentation and laboratory standard operating procedures.

-

Sample Preparation: Biological samples (e.g., blood, urine) or seized materials are extracted using liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest. The extract is then derivatized if necessary to improve volatility and chromatographic performance.

-

Instrumentation: An Agilent 5975 Series GC/MSD System or a similar instrument is typically used.

-

Chromatographic Separation: A capillary column (e.g., DB-5MS) is used to separate the components of the sample based on their boiling points and affinity for the stationary phase.

-

Mass Spectrometry Detection: The separated components are ionized (usually by electron ionization), and the resulting fragments are detected by the mass spectrometer, producing a unique mass spectrum for each compound.

Experimental Protocol: LC-QTOF-MS Analysis (General)

LC-QTOF-MS offers high sensitivity and specificity for the analysis of complex matrices.

-

Sample Preparation: Samples are typically diluted in an appropriate solvent (e.g., methanol) and may undergo protein precipitation or other cleanup steps.

-

Instrumentation: A high-resolution mass spectrometer such as a Sciex X500R QTOF system is used.

-

Liquid Chromatography: A C18 column (e.g., Phenomenex® Kinetex® C18) is commonly used for separation with a gradient elution program using mobile phases such as ammonium (B1175870) formate (B1220265) in water and methanol.

-

Mass Spectrometry: The eluent from the LC is introduced into the QTOF mass spectrometer, which provides accurate mass measurements of the parent ion and its fragments, allowing for confident identification.

Pharmacology and Mechanism of Action (Presumed)

As a benzodiazepine, this compound is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.

Note: Specific pharmacological data, including binding affinity, potency, and efficacy of this compound at the GABAA receptor, are not currently available in peer-reviewed literature.

Synthesis

Toxicology and Metabolism

There is a significant lack of formal toxicological and metabolic studies on this compound. A potential metabolite, α-hydroxy-4'-chloro Deschloroalprazolam, has been proposed based on the known metabolism of structurally similar benzodiazepines like triazolam. However, in vivo and in vitro metabolic studies are required to confirm this. The toxicity profile is also largely unknown, but it is expected to be similar to other potent benzodiazepines, with risks of sedation, respiratory depression, and dependence.

Conclusion

This compound represents a significant challenge in the evolving landscape of novel psychoactive substances. While analytical methods for its detection and differentiation from isomers are established, a substantial knowledge gap exists regarding its synthesis, pharmacology, and toxicology. This guide consolidates the currently available technical information to support the scientific and drug development communities in addressing the emergence of this and other novel benzodiazepines. Further research is critically needed to fully characterize its pharmacological and toxicological profile to better understand its potential impact on public health.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-chloro Deschloroalprazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-chloro Deschloroalprazolam is a triazolobenzodiazepine derivative that has emerged as a designer drug.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies for its characterization, and its pharmacological mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in understanding this compound for forensic, toxicological, and pharmaceutical research purposes.

Chemical and Physical Properties

This compound, with the IUPAC name 6-(4-chlorophenyl)-1-methyl-4H-[2][3][4]triazolo[4,3-a][2][4]benzodiazepine, is a structural analogue of alprazolam.[1][5] Its core chemical structure consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring, with an additional triazole ring fused to the diazepine ring. The key distinguishing feature is the presence of a chlorine atom at the 4'-position of the phenyl ring.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃ClN₄ | [1][6][7] |

| Molar Mass | 308.77 g/mol | [1][6] |

| Appearance | Crystalline solid | [7] |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| pKa | Not available | The triazole ring system suggests it is a weakly basic compound. |

Solubility

Solubility information is crucial for handling and formulation development. The following data has been reported for this compound:

| Solvent | Solubility | Source |

| DMF | 30 mg/mL | [7] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |

| DMSO | 20 mg/mL | [7] |

| Ethanol | 10 mg/mL | [7] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of 1-methyltriazolobenzodiazepines can be achieved by heating a 1,4-benzodiazepin-2-thione with hydrazine (B178648) and acetic acid in a suitable solvent such as n-butanol under reflux.

A potential synthetic route for this compound could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Analytical Characterization

The structural elucidation and identification of this compound rely on various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound. It is an isomer of alprazolam, and while they have the same molecular weight, their fragmentation patterns can be used for differentiation.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Typically, a standard diluted in methanol (B129727) is used.[5]

-

Instrumentation: An Agilent 5975 Series GC/MSD System or similar is often employed.[5]

-

Fragmentation: While having a similar mass spectrum to alprazolam, a key distinguishing feature is the higher abundance of the 131.1 Da fragment ion in this compound compared to alprazolam. Conversely, alprazolam shows a higher abundance of the 165.0 Da fragment ion.[8]

-

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

-

Sample Preparation: Dilution in a suitable solvent like methanol.

-

Instrumentation: A system such as an Agilent 6520 Accurate-Mass Q-TOF LC/MS can be used.

-

Chromatography: A C18 column (e.g., Phenomenex Kinetex 50 x 2.1 mm, 2.6 µm) with a gradient elution using mobile phases of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) is a common setup.

-

Detection: Electrospray ionization in positive mode is typically used. The exact mass measurement capabilities of QTOF-MS allow for high confidence in identification.

-

References

- 1. 4'-Chlorodeschloroalprazolam - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cfsre.org [cfsre.org]

- 6. This compound | C17H13ClN4 | CID 142641556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Monographs [cfsre.org]

In Vitro Metabolic Profile of 4'-chloro Deschloroalprazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted in vitro metabolic pathways of 4'-chloro Deschloroalprazolam, a novel designer benzodiazepine (B76468). Due to the limited direct research on this specific compound, this guide leverages metabolic data from its structurally analogous and well-characterized triazolobenzodiazepines, alprazolam and triazolam. The primary metabolic routes are anticipated to be hydroxylation reactions mediated by cytochrome P450 enzymes, leading to the formation of key metabolites. This document outlines the probable metabolic transformations, presents the data in a structured format, details relevant experimental protocols for in vitro studies, and provides a visual representation of the metabolic signaling pathway. This information is intended to guide researchers in the development of analytical methods for the detection of this compound and its metabolites, and to inform further pharmacological and toxicological assessments.

Introduction

This compound is a designer benzodiazepine that has emerged in the illicit drug market. Structurally, it is an analogue of alprazolam, differing by the substitution of a chlorine atom at the 4'-position of the phenyl ring and the absence of a chlorine atom on the benzo ring. Understanding the metabolism of this compound is crucial for forensic analysis, clinical toxicology, and in assessing its pharmacokinetic and pharmacodynamic profile. In the absence of direct in vitro metabolism studies on this compound, this guide extrapolates data from the well-documented metabolism of alprazolam and triazolam, which share the same triazolobenzodiazepine core structure.

The in vitro metabolism of both alprazolam and triazolam is predominantly hepatic and involves oxidative transformations catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, the CYP3A subfamily, including CYP3A4 and CYP3A5, plays a pivotal role in their biotransformation.[1][2][3][4] The major metabolic pathways for these analogues are hydroxylation at the alpha-position of the triazolo-methyl group and at the 4-position of the benzodiazepine ring.[1][5][6]

Predicted Metabolic Pathways of this compound

Based on the metabolism of alprazolam and triazolam, the primary in vitro metabolic pathways for this compound are predicted to be:

-

α-Hydroxylation: The methyl group of the triazolo ring is a likely site for hydroxylation, leading to the formation of α-hydroxy-4'-chloro Deschloroalprazolam. This pathway is analogous to the formation of α-hydroxyalprazolam and α-hydroxytriazolam.[1][7]

-

4-Hydroxylation: The benzodiazepine ring is susceptible to hydroxylation at the 4-position, resulting in the formation of 4-hydroxy-4'-chloro Deschloroalprazolam. This is a major metabolic route for both alprazolam and triazolam.[1][7]

The cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are the catalysts for these oxidative reactions.[2][3][4] It is plausible that, similar to alprazolam, the formation of the 4-hydroxy metabolite will be the major pathway.[1][5][6]

The following diagram illustrates the predicted primary metabolic pathways of this compound.

Quantitative Data Summary

As there is no direct quantitative data for the in vitro metabolism of this compound, the following table presents illustrative data based on studies of alprazolam with human liver microsomes. This data is intended to provide a reference for the expected kinetic parameters.

| Substrate | Metabolite | Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/mg protein/min) |

| Alprazolam | 4-hydroxy-alprazolam | CYP3A4 | 170 - 305 | Data not consistently reported |

| Alprazolam | α-hydroxy-alprazolam | CYP3A4/3A5 | 63 - 441 | Data not consistently reported |

Note: The kinetic parameters for alprazolam metabolism can vary significantly between different studies and liver preparations.[1][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound, adapted from established protocols for alprazolam and triazolam.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to identify and characterize the metabolites of this compound formed by the mixed-function oxidase system present in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration to minimize the final solvent concentration in the incubation mixture.

-

In a microcentrifuge tube, combine potassium phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Add the this compound stock solution to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration should be in a range that allows for the determination of kinetic parameters (e.g., 1-100 µM).

-

The final incubation volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture thoroughly.

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

-

Incubation with Recombinant Human CYP Isoforms

This protocol is used to identify the specific CYP enzymes responsible for the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, and other relevant isoforms) co-expressed with cytochrome P450 reductase

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Control incubations (without NADPH or with heat-inactivated enzymes)

Procedure:

-

Follow the same general procedure as for the HLM incubations (Section 4.1).

-

In place of HLMs, use a specific concentration of each recombinant CYP isoform.

-

Run parallel incubations with a panel of different CYP isoforms to screen for metabolic activity.

-

Include appropriate positive and negative controls.

-

Analyze the samples by LC-MS/MS to determine which isoforms produce metabolites of this compound.

The following diagram outlines the experimental workflow for in vitro metabolism studies.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is currently unavailable, a predictive metabolic profile can be constructed based on its structural similarity to alprazolam and triazolam. The primary metabolic pathways are anticipated to be α- and 4-hydroxylation, mediated by CYP3A4 and CYP3A5 enzymes. The experimental protocols detailed in this guide provide a robust framework for conducting in vitro studies to confirm these predicted pathways and to characterize the enzymes involved. Such studies are essential for the forensic identification of this compound use and for a comprehensive understanding of its pharmacology and toxicology. Further research is warranted to definitively elucidate the metabolic fate of this emerging designer benzodiazepine.

References

- 1. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. Effect of age on in vitro triazolam biotransformation in male human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Precursor: 4′-Chloro Deschloronordiazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4′-chloro deschloronordiazepam, a key synthetic precursor in the development of certain designer benzodiazepines. This document outlines a plausible synthetic pathway, details relevant experimental protocols, and presents a summary of expected analytical data for the characterization of this compound.

Introduction

4′-Chloro deschloronordiazepam, chemically known as 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a crucial intermediate in the synthesis of novel benzodiazepine (B76468) derivatives. Its structure is analogous to nordiazepam, with the notable addition of a chlorine atom at the 4′ position of the 5-phenyl ring. Understanding the synthesis and characterization of this precursor is essential for forensic analysis, metabolism studies, and the development of new psychoactive substances.

Synthesis Pathway

A plausible and commonly employed synthetic route for 4′-chloro deschloronordiazepam involves a three-step process commencing with the synthesis of a substituted benzophenone (B1666685), followed by acylation and subsequent cyclization to form the benzodiazepine core.

Caption: Proposed synthetic pathway for 4'-chloro deschloronordiazepam.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on established methodologies for the synthesis of related benzodiazepines and may require optimization for this specific compound.

Step 1: Synthesis of 2-Amino-5,4'-dichlorobenzophenone

The synthesis of the key intermediate, 2-amino-5,4'-dichlorobenzophenone, can be achieved via a Friedel-Crafts acylation of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

4-Chloroaniline

-

4-Chlorobenzoyl chloride

-

Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)

-

Tetrachloroethane or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Benzene (B151609) for chromatography

-

Alumina (B75360) for column chromatography

Procedure:

-

In a reaction vessel under inert atmosphere and cooled with an ice bath, dissolve 4-chloroaniline in tetrachloroethane.

-

Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the solution while stirring.

-

Add 4-chlorobenzoyl chloride dropwise to the mixture.

-

After the addition is complete, reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Heat the resulting mixture to hydrolyze any remaining imine intermediates.

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Wash the organic layer with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.

-

Purify the crude 2-amino-5,4'-dichlorobenzophenone by column chromatography on alumina using benzene as the eluent.

Step 2: Synthesis of 2-(Chloroacetamido)-5,4'-dichlorobenzophenone

The amino group of the benzophenone intermediate is acylated using chloroacetyl chloride.

Materials:

-

2-Amino-5,4'-dichlorobenzophenone

-

Chloroacetyl chloride

-

Toluene (B28343) or other inert solvent

Procedure:

-

Dissolve 2-amino-5,4'-dichlorobenzophenone in toluene in a reaction flask equipped with a reflux condenser.

-

Add chloroacetyl chloride to the solution.

-

Heat the mixture to reflux and maintain for several hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 2-(chloroacetamido)-5,4'-dichlorobenzophenone. This crude product can often be used in the next step without further purification.

Step 3: Synthesis of 4′-Chloro Deschloronordiazepam (7-Chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

The final step involves the cyclization of the acylated intermediate in the presence of ammonia to form the benzodiazepine ring.

Materials:

-

2-(Chloroacetamido)-5,4'-dichlorobenzophenone

-

Ammonia (gaseous or in a solution like ethanolic ammonia)

-

Ethanol (B145695) or other suitable solvent

Procedure:

-

Dissolve the crude 2-(chloroacetamido)-5,4'-dichlorobenzophenone in ethanol.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the precipitated solid and wash with cold ethanol and water.

-

Dry the product under vacuum to obtain 4′-chloro deschloronordiazepam.

Characterization Data

The following tables summarize the expected physicochemical and spectral data for 4′-chloro deschloronordiazepam.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Synonyms | 4′-Chloro deschloronordiazepam, Desmethyl-4′-chlorodiazepam |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O |

| Molecular Weight | 305.16 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported, but expected to be a high-melting solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the CH₂ group of the diazepine (B8756704) ring. A broad singlet for the NH proton. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 170 ppm. Imine carbon (C=N) signal around δ 160 ppm. Aromatic carbon signals in the range of δ 120-140 ppm. A signal for the CH₂ carbon. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 304 and 306 (due to chlorine isotopes). Fragmentation pattern likely to involve loss of CO, Cl, and rearrangement of the diazepine ring. |

| Infrared (IR) Spectroscopy | N-H stretching vibration around 3200-3300 cm⁻¹. C=O (amide) stretching vibration around 1680-1700 cm⁻¹. C=N stretching vibration around 1610-1630 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of synthesized 4′-chloro deschloronordiazepam.

Caption: General workflow for the characterization of 4'-chloro deschloronordiazepam.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of the synthetic precursor 4′-chloro deschloronordiazepam. The outlined synthetic pathway and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, forensic science, and drug development. The provided experimental protocols are based on established chemical principles and offer a starting point for the laboratory synthesis of this compound. Further research and experimental validation are necessary to confirm and expand upon the data presented herein.

Pharmacology of Novel Triazolobenzodiazepine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolobenzodiazepines (TBZDs) are a class of benzodiazepine (B76468) derivatives characterized by a triazole ring fused to the diazepine (B8756704) ring. This structural modification has led to a range of pharmacological profiles, with many analogs exhibiting potent activity at the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the pharmacology of novel triazolobenzodiazepine analogs, focusing on their interaction with GABA-A receptors, methodologies for their evaluation, and the signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel central nervous system (CNS) therapeutics.

Core Pharmacology: Interaction with GABA-A Receptors

The primary molecular target for most triazolobenzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[1] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the subunit composition determining the pharmacological properties of the receptor subtype.[1] Triazolobenzodiazepines bind to the benzodiazepine site, located at the interface of the α and γ subunits, and act as positive allosteric modulators.[1] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[1]

The affinity and efficacy of novel triazolobenzodiazepine analogs can vary significantly among different GABA-A receptor subtypes, leading to distinct pharmacological profiles. For instance, compounds with higher affinity or efficacy at the α1 subunit are often associated with sedative effects, while those targeting α2/α3 subunits may exhibit more anxiolytic properties with reduced sedation.[2]

Quantitative Data on Novel Triazolobenzodiazepine Analogs

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of representative novel 8-substituted triazolobenzodiazepine analogs at various GABA-A receptor subtypes. These compounds, XLi-JY-DMH and SH-TRI-108, are analogs of triazolam and have been evaluated for their potential as subtype-selective anxiolytics.[2]

Table 1: Binding Affinities (Ki, nM) of Novel Triazolobenzodiazepine Analogs at Rat GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| Triazolam (Reference) | 0.6 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.9 ± 0.2 |

| XLi-JY-DMH | 7.7 ± 5.5 | 7.2 ± 3.0 | 4.2 ± 1.6 | 3.8 ± 1.0 |

| SH-TRI-108 | 285.0 ± 182.0 | 248.0 ± 294.0 | 117.0 ± 26.0 | 122.0 ± 37.0 |

Data are presented as mean ± SD of Ki values from radioligand binding assays.

Table 2: Functional Potency (EC50, nM) and Maximal Efficacy (% Potentiation of GABA Response) of Novel Triazolobenzodiazepine Analogs at Rat GABA-A Receptor Subtypes

| Compound | Subtype | EC50 (nM) | 95% CI | Max Effect (%) |

| Triazolam (Reference) | α1β3γ2 | 19.3 | 11.2 - 33.2 | 461.6 |

| α2β3γ2 | 13.9 | 7.5 - 25.7 | 664.9 | |

| α3β3γ2 | 15.6 | 10.1 - 24.2 | 852.3 | |

| α5β3γ2 | 13.5 | 8.8 - 20.7 | 754.7 | |

| XLi-JY-DMH | α1β3γ2 | 75.8 | 48.0 - 119.8 | 475.8 |

| α2β3γ2 | 34.2 | 22.3 - 52.6 | 703.9 | |

| α3β3γ2 | 42.1 | 29.1 - 60.9 | 851.1 | |

| α5β3γ2 | 37.1 | 24.3 - 56.6 | 759.1 | |

| SH-TRI-108 | α1β3γ2 | 499.0 | 285.0 - 873.0 | 509.3 |

| α2β3γ2 | 19.8 | 11.5 - 34.0 | 694.7 | |

| α3β3γ2 | 79.9 | 49.3 - 129.5 | 753.1 | |

| α5β3γ2 | 115.0 | 73.0 - 181.0 | 711.2 |

Data obtained from patch-clamp electrophysiology on recombinant GABA-A receptors.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from methods used to determine the binding affinity of novel compounds for the benzodiazepine site on GABA-A receptors.

1. Membrane Preparation:

-

Transfected HEK cells expressing specific rat αXβ3γ2 GABA-A receptor subtypes are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a radioligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound (novel triazolobenzodiazepine analog).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam).

-

The plates are incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Characterization

This protocol outlines the whole-cell patch-clamp technique used to measure the functional modulation of GABA-A receptors by novel triazolobenzodiazepine analogs.

1. Cell Culture:

-

HEK293 cells are transiently transfected with cDNAs encoding the desired rat GABA-A receptor subunits (e.g., α1, β3, and γ2).

2. Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on the transfected cells.

-

Cells are clamped at a holding potential (e.g., -70 mV).

-

A low concentration of GABA (e.g., EC5-10) is applied to elicit a baseline chloride current.

-

The novel triazolobenzodiazepine analog is then co-applied with GABA at various concentrations.

3. Data Acquisition and Analysis:

-

The potentiation of the GABA-induced current by the test compound is measured.

-

Concentration-response curves are generated by plotting the percentage of current enhancement against the concentration of the test compound.

-

The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response equation.

In Vivo Behavioral Assessment: Squirrel Monkey Observation

This protocol provides a general framework for observing the sedative effects of novel triazolobenzodiazepine analogs in squirrel monkeys.

1. Subjects and Housing:

-

Adult squirrel monkeys are housed individually with visual and auditory contact with other monkeys.

-

The environment is enriched, and water is available ad libitum. Food is provided on a regular schedule.

2. Drug Administration:

-

The novel triazolobenzodiazepine analog is administered, typically via intramuscular injection.

-

A range of doses is tested, along with a vehicle control.

3. Behavioral Observation:

-

Following drug administration, monkeys are observed in their home cages by trained observers who are blind to the treatment conditions.

-

A quantitative observational checklist is used to score the occurrence and duration of specific behaviors. These can include:

-

Locomotion: Movement around the cage.

-

Environmental Exploration: Interaction with objects in the cage.

-

Posture: Normal, resting, or procumbent (lying down).

-

Signs of Sedation: Drooping eyelids, ataxia (incoordination).

-

4. Data Analysis:

-

The frequency and duration of each behavior are recorded and analyzed.

-

The effects of different doses of the compound are compared to the vehicle control to determine the sedative-like profile of the analog.

Visualizations

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by a triazolobenzodiazepine analog.

Experimental Workflow: Synthesis and Screening of Novel Analogs

Caption: A generalized workflow for the synthesis and screening of novel triazolobenzodiazepine analogs.

Conclusion

The study of novel triazolobenzodiazepine analogs remains a promising area for the development of new CNS therapeutics with improved pharmacological profiles. By understanding their interactions with different GABA-A receptor subtypes and employing a systematic approach to their synthesis and evaluation, it is possible to identify candidates with enhanced efficacy and reduced side effects. This technical guide provides a foundational overview of the key pharmacological considerations and experimental methodologies essential for advancing research in this field.

References

An In-depth Technical Guide to the Mechanism of Action of Benzodiazepines on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between benzodiazepines (BZDs) and γ-aminobutyric acid type A (GABA-A) receptors. It details the allosteric modulation, receptor structure, binding site characterization, and the experimental methodologies used to elucidate these interactions.

Core Mechanism: Positive Allosteric Modulation

Benzodiazepines exert their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The mechanism is not direct activation of the receptor but an enhancement of the effect of the endogenous ligand, GABA.[3][4]

When GABA binds to the GABA-A receptor, it triggers the opening of an integrated chloride ion (Cl⁻) channel.[5][6] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[3][7]

Benzodiazepines bind to a distinct site on the receptor complex, separate from the GABA binding site.[4][8] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[5][8] The practical consequence is an increase in the frequency of the chloride channel opening when GABA is bound, leading to a greater influx of chloride ions and a more potent inhibitory signal.[8][9] This potentiation of GABA's effect occurs only at sub-saturating concentrations of GABA; at saturating GABA concentrations, benzodiazepines do not further increase the peak current.[10][11]

dot

References

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benzoinfo.com [benzoinfo.com]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genesispub.org [genesispub.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

Emergence and Forensic Analysis of 4'-chloro Deschloroalprazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel psychoactive substance (NPS) 4'-chloro Deschloroalprazolam, a designer benzodiazepine (B76468) that has emerged in forensic casework. Due to its structural similarity to the prescription medication alprazolam, this compound presents significant challenges for forensic toxicology laboratories, including the potential for misidentification. This document details the discovery of this compound, summarizes quantitative data from forensic cases, provides detailed analytical methodologies for its identification and quantification, and outlines its potential metabolic pathways and synthesis routes. The information is intended to assist researchers, forensic scientists, and drug development professionals in understanding and addressing the challenges posed by this emerging substance.

Introduction

The landscape of novel psychoactive substances is continually evolving, with designer benzodiazepines representing a significant and growing class. These substances are often synthesized to mimic the effects of prescription benzodiazepines while circumventing existing drug laws. This compound is a triazolobenzodiazepine derivative and a structural isomer of the widely prescribed anti-anxiety medication, alprazolam.[1][2] Its emergence, first identified in Australia in December 2021 and subsequently in the United States, has raised concerns within the forensic science community.[3][4] The key structural difference between this compound and alprazolam lies in the position of the chlorine atom on the phenyl ring, a subtle change that has significant implications for analytical detection.[5] This guide will provide an in-depth analysis of the available scientific information regarding this compound.

Discovery and Emergence in Forensic Casework

The first identification of this compound was reported in seized drug capsules in Australia in December 2021. Shortly thereafter, in late 2021, forensic laboratories in the United States, such as the Houston Forensic Science Center (HFSC), began detecting the substance in both toxicological and seized drug evidence.[2] The presence of this compound in counterfeit Xanax® tablets has also been noted, often in combination with other substances.[6] The emergence of this compound highlights the dynamic nature of the illicit drug market and the continuous need for vigilance and methodological development in forensic laboratories.

Quantitative Data from Forensic Cases

To date, published quantitative data for this compound in forensic casework is limited. However, the available information indicates its presence in various biological matrices. The following table summarizes the findings from a limited number of reported cases. It is important to note that the interpretation of these concentrations is challenging due to the lack of extensive pharmacological data for this compound.

| Case Type | Matrix | This compound Concentration | Other Substances Detected | Reference |

| Driving Under the Influence of Drugs (DUID) | Blood | Present (quantitation not specified) | Alprazolam | [1][2] |

| Driving Under the Influence of Drugs (DUID) | Blood | Present (quantitation not specified) | Not specified | [1][2] |

| Seized Material | Capsules | Not applicable | 4'-chloro deschloronordiazepam (suspected precursor) | [7] |

Further research and the publication of more comprehensive case series are needed to establish a clearer understanding of the toxicological significance of various concentrations of this compound.

Experimental Protocols for Analysis

The primary analytical challenge in the forensic identification of this compound is its differentiation from alprazolam. Due to their isomeric nature, they share the same molecular weight and can produce similar mass spectra, leading to potential misidentification.[5]

Sample Preparation

A validated qualitative method for the detection of 4'-chloro-deschloroalprazolam in various biological matrices utilizes a liquid-liquid extraction (LLE) procedure. While specific quantitative extraction protocols are still emerging, a general approach for benzodiazepines in whole blood using LLE is as follows:

-

To 1 mL of whole blood, add an internal standard (e.g., alprazolam-d5).

-

Add a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 9).

-

Add an organic extraction solvent (e.g., n-butyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate).

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., methanol (B129727) or mobile phase).

Instrumental Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized for the analysis of this compound.

While GC-MS can be used, chromatographic separation of the isomers can be challenging. The key to differentiation lies in the analysis of their mass spectra. Although they share many common fragment ions, the relative abundance of certain ions can be used for discrimination. For example, this compound has a higher abundance of fragment ions at m/z 131.1 compared to alprazolam.[6]

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Sample Preparation: Standard diluted in methanol.[3]

LC-QTOF-MS offers high-resolution mass spectrometry capabilities that are crucial for distinguishing between isomers.

-

Instrument: Sciex X500R QTOF or equivalent.

-

Column: Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm).[3]

-

Mobile Phase:

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; hold for 2.5 minutes; return to initial conditions at 15.5 minutes.[3]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.[3]

-

Ion Source: TurboIonSpray®.

-

Scan Type: TOF-MS.

-

Scan Range: 100-510 Da.[3]

An interference study by the Houston Forensic Science Center demonstrated that while the isomers could not be chromatographically resolved with their existing method, they could be differentiated based on their retention times relative to the internal standard, alprazolam-d5.[1][2]

Synthesis and Metabolism

Synthesis

This compound belongs to the triazolobenzodiazepine class of compounds. The synthesis of 1-methyltriazolobenzodiazepines can be achieved by heating 1,4-benzodiazepin-2-thiones with hydrazine (B178648) and acetic acid in n-butanol.[1] In seized capsules containing this compound, a minor component believed to be the synthetic precursor, 4'-chloro deschloronordiazepam, was also identified.[7]

Metabolism

As a novel substance, comprehensive metabolic studies for this compound have not yet been published. However, based on the metabolism of structurally similar triazolobenzodiazepines like alprazolam, it is hypothesized that the primary metabolic pathway involves hydroxylation. A potential metabolite, α-hydroxy-4'-chloro Deschloroalprazolam, has been proposed. Further research is necessary to confirm the metabolic fate of this compound in humans.

Visualizations

Experimental Workflow for Forensic Analysis

Caption: General workflow for the forensic analysis of this compound.

Logical Relationship for Isomer Differentiation

Caption: Logical approach to differentiating this compound from alprazolam.

Conclusion

This compound represents a new challenge in the ever-evolving landscape of novel psychoactive substances. Its structural similarity to alprazolam necessitates the development and implementation of robust and specific analytical methods in forensic toxicology laboratories to avoid misidentification and ensure accurate reporting. While quantitative data in forensic casework is currently limited, the continued emergence of this substance underscores the need for further research into its pharmacology, toxicology, and metabolism. This technical guide serves as a foundational resource for professionals in the field to better understand and address the forensic implications of this compound.

References

- 1. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3709898A - Process for the production of triazolobenzodiazepines and intermediates - Google Patents [patents.google.com]

- 6. cfsre.org [cfsre.org]

- 7. scispace.com [scispace.com]

In Silico Prediction of 4'-chloro-deschloroalprazolam Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the receptor binding profile of 4'-chloro-deschloroalprazolam, a designer benzodiazepine (B76468) analogue. As a novel psychoactive substance, understanding its interaction with the primary neurological target, the γ-aminobutyric acid type A (GABA-A) receptor, is crucial for predicting its pharmacological and toxicological effects. This document outlines detailed protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, alongside the experimental procedures for in vitro validation using radioligand binding assays. Due to the current lack of publicly available experimental binding data for 4'-chloro-deschloroalprazolam, this guide establishes a predictive framework based on its structural similarity to alprazolam and other well-characterized benzodiazepines. All quantitative data for related compounds are summarized for comparative analysis, and key workflows are visualized to enhance comprehension.

Introduction

4'-chloro-deschloroalprazolam is a triazolobenzodiazepine derivative that has emerged as a designer drug.[1] Structurally, it is an analogue of alprazolam, differing by the substitution of a chlorine atom at the 4' position of the phenyl ring and the absence of a chlorine atom at the 8 position of the benzodiazepine core. Like other benzodiazepines, its primary mechanism of action is expected to be the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2][3] This modulation enhances the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[3]

The in silico prediction of receptor binding offers a rapid and cost-effective approach to estimate the binding affinity and potential pharmacological activity of new chemical entities like 4'-chloro-deschloroalprazolam, for which experimental data is scarce.[4] This guide details the necessary computational and experimental procedures to build a robust predictive model for its interaction with the GABA-A receptor.

The GABA-A Receptor: The Primary Target

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit.[5] The binding site for benzodiazepines is located at the interface between the α and γ subunits.[2][5] The specific α subunit isoform (α1, α2, α3, or α5) influences the pharmacological profile of a benzodiazepine ligand.[2] For the purpose of this guide, we will focus on the α1β2γ2 subtype, a common isoform in the central nervous system. A high-resolution cryo-EM structure of the human α1β2γ2 GABA-A receptor in complex with alprazolam provides an excellent template for in silico studies (PDB ID: 6X3X).

GABA-A Receptor Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Benzodiazepines enhance the effect of GABA by increasing the frequency of channel opening.[3]

References

- 1. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 4'-chloro Deschloroalprazolam in Biological Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4'-chloro Deschloroalprazolam in biological matrices. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information from research on analogous designer benzodiazepines, particularly alprazolam, and established regulatory guidelines for stability testing. This document is intended to serve as a foundational resource for researchers and professionals involved in the analysis and handling of this compound in a research or forensic context.

Introduction to this compound

This compound is a designer benzodiazepine (B76468) that is structurally similar to alprazolam.[1][2] As an isomer of alprazolam, it shares many physicochemical properties, which can present challenges in analytical differentiation.[3][4] Its emergence in forensic casework necessitates a thorough understanding of its stability in biological specimens to ensure accurate and reliable analytical results.[3] The stability of an analyte in biological matrices is a critical factor in toxicological and pharmacokinetic studies, as degradation can lead to an underestimation of the compound's concentration.

Stability of Benzodiazepines in Biological Matrices: A Comparative Overview

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the stability of other benzodiazepines has been studied in various biological matrices. This data provides a valuable reference for estimating the potential stability of this compound under different storage conditions.

| Benzodiazepine | Biological Matrix | Storage Temperature | Duration | Stability (% Recovery or % Decrease) |

| General Benzodiazepines | ||||

| Alprazolam | Plasma | Room Temperature | Up to 2 hours | Stable |

| Alprazolam | Plasma | -22 °C | Not specified | Stable |

| Alprazolam | Plasma | -22 °C (3 freeze/thaw cycles) | Not specified | Stable |

| Other Designer Benzodiazepines | ||||

| 7-Aminoclonazepam | Blood | 4°C | 1 month | 21% loss |

| 7-Aminoclonazepam | Urine | -20°C | 3 months | >20% decrease in recovery |

| Phenazepam | Antemortem & Postmortem Blood | 4°C and -20°C | 8 months | Unstable |

| Zopiclone | Antemortem & Postmortem Blood | 4°C and -20°C | 8 months | Complete disappearance |

Note: The stability of benzodiazepines is highly dependent on the specific compound, the nature of the biological matrix, storage temperature, and the presence of preservatives. Lower temperatures generally lead to increased stability.

Experimental Protocols for Stability Assessment

To ensure the integrity of analytical data, it is imperative to conduct thorough stability studies. The following experimental protocols are based on guidelines from regulatory bodies such as the FDA and EMA and can be adapted for this compound.[5][6][7][8]

General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound in biological matrices.

Detailed Methodologies

3.2.1. Stock and Working Solutions

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solution to achieve desired spiking concentrations in the biological matrix.

3.2.2. Sample Preparation

-

Obtain blank, drug-free biological matrices (whole blood, plasma, urine) from a certified vendor or an accredited source.

-

Spike the blank matrices with the working solutions of this compound to achieve low, medium, and high concentration levels.

-

Gently vortex the spiked samples to ensure homogeneity.

-

Aliquot the spiked samples into appropriately labeled cryovials for each storage condition and time point.

3.2.3. Stability Studies

-

Long-Term Stability: Store aliquots at -20°C and/or -80°C. Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Short-Term (Bench-Top) Stability: Keep aliquots at room temperature (approximately 20-25°C) for various durations (e.g., 0, 4, 8, and 24 hours) to simulate sample handling and processing times.

-

Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12-24 hours, followed by thawing unassisted at room temperature. Repeat for a minimum of three cycles.

3.2.4. Sample Extraction

A validated extraction method is crucial for accurate quantification. A generic Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol for benzodiazepines can be adapted.

Example LLE Protocol:

-

To 1 mL of the biological sample, add an internal standard.

-

Add a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 7).

-

Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

-

Vortex vigorously and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.5. Analytical Quantification

-

Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.[1]

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[1]

-

Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and an organic solvent like acetonitrile (B52724) or methanol.[1]

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard for quantification and qualification.

-

Potential Degradation Pathways

The degradation pathways of this compound in biological matrices have not been explicitly elucidated. However, based on studies of its parent compound, alprazolam, and other triazolobenzodiazepines, several degradation routes can be inferred.[9][10][11][12] The primary metabolic transformation is likely to be hydroxylation.[13]

The following diagram illustrates a plausible degradation pathway for this compound.

Key Inferred Degradation Steps:

-

Hydroxylation: This is a common metabolic pathway for benzodiazepines, often mediated by cytochrome P450 enzymes in the liver. A likely metabolite is α-hydroxy-4'-chloro Deschloroalprazolam.[14]

-

Hydrolysis and Ring Opening: Alprazolam is known to undergo hydrolysis, leading to the opening of the diazepine (B8756704) ring. This can result in the formation of a triazolaminoquinoleine derivative.[9][11]

-

Formation of Benzophenone Derivatives: Further degradation of the ring-opened intermediates can lead to the formation of benzophenone-like structures.[12]

-

Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of alprazolam, and likely its analogs.[11][12]

Conclusion and Recommendations

The stability of this compound in biological matrices is a critical consideration for any laboratory conducting analysis of this compound. While direct stability data remains scarce, evidence from related benzodiazepines suggests that storage at low temperatures (-20°C or below) is essential for preserving sample integrity over extended periods. For short-term storage and handling, maintaining samples in a refrigerated environment is advisable.

Researchers are strongly encouraged to perform in-house stability validations for this compound in the specific biological matrices relevant to their studies, following the general protocols outlined in this guide. A thorough understanding of the potential for degradation and the likely degradation products will contribute to more accurate and reliable analytical findings in both research and forensic applications.

References

- 1. cfsre.org [cfsre.org]

- 2. Monographs [cfsre.org]

- 3. Interference of the novel designer benzodiazepine this compound with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]

- 8. scribd.com [scribd.com]

- 9. Analytical study proving alprazolam degradation to its main impurity triazolaminoquinoleine through Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

Solubility of 4'-chloro Deschloroalprazolam in common laboratory solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4'-chloro Deschloroalprazolam, a novel designer benzodiazepine (B76468), in common laboratory solvents. The information is intended to support research, analytical method development, and formulation studies.

Core Solubility Data

The solubility of this compound has been determined in several organic solvents and a buffered aqueous solution. The quantitative data is summarized in the table below, providing a clear comparison of its solubility characteristics.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 |

| Ethanol | 10 |

| DMF:PBS (pH 7.2) (1:1) | 0.5 |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols: Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, the "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of active pharmaceutical ingredients (APIs).[1][2] The general procedure is as follows:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed flask or vial.

-

Equilibration: The resulting suspension is agitated, typically by shaking or stirring, at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution is measured at the beginning and end of the experiment to ensure it remains constant.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context in which this compound is studied, the following diagrams illustrate the general signaling pathway for benzodiazepines and a typical analytical workflow for their detection.

Caption: General signaling pathway of benzodiazepines at the GABAA receptor.

Caption: Generalized analytical workflow for benzodiazepine detection.

References

Methodological & Application

Application Notes and Protocols for the Detection of 4'-chloro Deschloroalprazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-chloro Deschloroalprazolam is a novel designer benzodiazepine (B76468), an analogue of alprazolam, that has emerged on the illicit drug market. As a central nervous system depressant, its detection and quantification are crucial for forensic toxicology, clinical chemistry, and drug development research. These application notes provide detailed protocols for the analytical detection of this compound in various matrices, addressing the significant challenge of its potential misidentification with its structural isomer, alprazolam.

Analytical Challenges and Considerations

A primary analytical hurdle in the detection of this compound is its isomeric relationship with alprazolam. Both compounds share the same molecular weight and can produce similar mass spectra, leading to potential misidentification in routine toxicological screenings.[1][2] Differentiation is achievable through careful chromatographic separation and by identifying unique fragment ions in mass spectrometry.[3] Specifically, while isomers may not be fully resolved chromatographically in all methods, they can often be distinguished by their retention times relative to an internal standard, such as alprazolam-d5.[1][2]

Recommended Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the recommended techniques for the definitive identification and quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in biological matrices.

Experimental Protocol: LC-MS/MS Analysis of this compound in Whole Blood

This protocol is adapted from established methods for benzodiazepine analysis in whole blood.

1. Sample Preparation: Solid-Supported Liquid-Liquid Extraction (SS-LLE)

-

To 500 µL of whole blood, add 500 µL of a borate (B1201080) buffer (pH 11).

-

Use a solid-supported liquid-liquid extraction column.

-

Apply the sample mixture to the column.

-

Elute the analyte using three 2.5 mL aliquots of methyl tert-butyl ether.

-

Use a deuterated internal standard, such as alprazolam-d5, added to the sample before extraction.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

2. Instrumentation and Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 20% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Quantitative Data (Representative)

Due to the limited availability of specific validation data for this compound, the following quantitative parameters are based on typical performance for similar benzodiazepines.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Recovery | 80 - 110% |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique suitable for the analysis of this compound, particularly in seized drug materials.

Experimental Protocol: GC-MS Analysis of this compound in Seized Materials

1. Sample Preparation

-

For solid samples (e.g., powders, tablets), accurately weigh a portion of the homogenized material.

-

Dissolve the sample in a suitable organic solvent, such as methanol (B129727) or ethyl acetate, to a known concentration (e.g., 1 mg/mL).

-

Vortex and sonicate to ensure complete dissolution.

-

If necessary, centrifuge the sample to pellet any insoluble excipients.

-

Transfer an aliquot of the supernatant for analysis.

2. Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).

-

Injector Temperature: 250 - 280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) and hold for several minutes.

-

MS System: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Quantitative Data (Representative)

| Parameter | Typical Value |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Visualization of Methodologies and Mechanisms

To aid in the understanding of the analytical workflow and the compound's mechanism of action, the following diagrams are provided.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound. Given the potential for isomeric interference with alprazolam, careful method development and validation are paramount. The provided protocols for LC-MS/MS and GC-MS, along with the representative quantitative data, serve as a comprehensive guide for laboratories involved in the analysis of novel psychoactive substances. Further research is warranted to establish fully validated methods with specific performance characteristics for this compound.

References

Application Note and Protocol for the Identification of 4'-chloro Deschloroalprazolam by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of 4'-chloro Deschloroalprazolam, a novel psychoactive substance (NPS) and a structural isomer of alprazolam, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high similarity in mass spectra between this compound and alprazolam, this protocol emphasizes methods for their differentiation to prevent misidentification.[1][2] The protocol covers sample preparation for various matrices, GC-MS instrument parameters, and data analysis strategies.

Introduction